2-({5-[(benzylsulfanyl)methyl]-4-(3,4-dimethylphenyl)-4H-1,2,4-triazol-3-yl}sulfanyl)acetamide
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Overview
Description
2-({5-[(benzylsulfanyl)methyl]-4-(3,4-dimethylphenyl)-4H-1,2,4-triazol-3-yl}sulfanyl)acetamide is a complex organic compound that belongs to the class of 1,2,4-triazoles This compound is characterized by the presence of a triazole ring, which is a five-membered ring containing three nitrogen atoms
Preparation Methods
The synthesis of 2-({5-[(benzylsulfanyl)methyl]-4-(3,4-dimethylphenyl)-4H-1,2,4-triazol-3-yl}sulfanyl)acetamide involves multiple steps, starting with the preparation of the triazole ring. The synthetic route typically includes the following steps:
Formation of the Triazole Ring: The triazole ring is formed through a cyclization reaction involving hydrazine derivatives and carbon disulfide, followed by the addition of an appropriate alkylating agent.
Introduction of the Benzylsulfanyl Group: The benzylsulfanyl group is introduced through a nucleophilic substitution reaction, where a benzyl halide reacts with a thiol group.
Attachment of the Dimethylphenyl Group: The dimethylphenyl group is attached via a Friedel-Crafts alkylation reaction, using a suitable catalyst such as aluminum chloride.
Final Assembly:
Industrial production methods for this compound may involve optimization of reaction conditions, such as temperature, pressure, and solvent choice, to maximize yield and purity.
Chemical Reactions Analysis
2-({5-[(benzylsulfanyl)methyl]-4-(3,4-dimethylphenyl)-4H-1,2,4-triazol-3-yl}sulfanyl)acetamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the reduction of the triazole ring or other functional groups.
Substitution: Nucleophilic substitution reactions can occur at the benzylsulfanyl group, where nucleophiles such as amines or thiols replace the benzyl group.
Hydrolysis: The acetamide moiety can undergo hydrolysis in the presence of acidic or basic conditions, leading to the formation of the corresponding carboxylic acid and amine.
Scientific Research Applications
2-({5-[(benzylsulfanyl)methyl]-4-(3,4-dimethylphenyl)-4H-1,2,4-triazol-3-yl}sulfanyl)acetamide has a wide range of scientific research applications, including:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules, particularly in the development of new heterocyclic compounds.
Medicine: The compound is being investigated for its potential therapeutic properties, including antimicrobial, antifungal, and anticancer activities.
Industry: It may be used in the development of new materials with specific chemical and physical properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 2-({5-[(benzylsulfanyl)methyl]-4-(3,4-dimethylphenyl)-4H-1,2,4-triazol-3-yl}sulfanyl)acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The triazole ring and the benzylsulfanyl group play crucial roles in binding to these targets, leading to the inhibition or modulation of their activity. The compound may also interfere with cellular pathways, such as signal transduction or metabolic processes, resulting in its observed biological effects.
Comparison with Similar Compounds
2-({5-[(benzylsulfanyl)methyl]-4-(3,4-dimethylphenyl)-4H-1,2,4-triazol-3-yl}sulfanyl)acetamide can be compared with other similar compounds, such as:
2-({5-[(4-Methoxyphenoxy)methyl]-4-methyl-4H-1,2,4-triazol-3-yl}sulfanyl)-N-[(1S,2R)-2-methylcyclohexyl]acetamide: This compound features a methoxyphenoxy group instead of a benzylsulfanyl group, leading to different chemical and biological properties.
2-({4-BENZYL-5-[(4-BROMOPHENOXY)METHYL]-4H-1,2,4-TRIAZOL-3-YL}SULFANYL)-N-(2,5-DIMETHYLPHENYL)ACETAMIDE: This compound contains a bromophenoxy group, which may result in different reactivity and applications.
The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical reactivity and potential biological activities.
Properties
Molecular Formula |
C20H22N4OS2 |
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Molecular Weight |
398.5 g/mol |
IUPAC Name |
2-[[5-(benzylsulfanylmethyl)-4-(3,4-dimethylphenyl)-1,2,4-triazol-3-yl]sulfanyl]acetamide |
InChI |
InChI=1S/C20H22N4OS2/c1-14-8-9-17(10-15(14)2)24-19(22-23-20(24)27-12-18(21)25)13-26-11-16-6-4-3-5-7-16/h3-10H,11-13H2,1-2H3,(H2,21,25) |
InChI Key |
PLVYREMUAKUORW-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=C(C=C1)N2C(=NN=C2SCC(=O)N)CSCC3=CC=CC=C3)C |
Origin of Product |
United States |
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